molecular formula C7H13Cl2N3O B2449886 (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride CAS No. 2460755-93-3

(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride

Cat. No.: B2449886
CAS No.: 2460755-93-3
M. Wt: 226.1
InChI Key: XHKQIMIFFXAQNB-UHFFFAOYSA-N
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Description

(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly valuable in drug discovery and synthesis, making it an invaluable component for advancing scientific knowledge.

Scientific Research Applications

(3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride is used in a wide range of scientific research applications, including chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, the compound’s unique structure allows for the development of new drugs and therapeutic agents. Additionally, it has applications in industrial processes, particularly in the synthesis of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride typically involves the reaction of pyrazole derivatives with azetidine intermediates. The reaction conditions often include the use of solvents such as tetrahydrofuran, methanol, and ethanol, which have been evaluated for their stability . The stability of the keto tautomer in these solvents is higher, and the stability increases with increasing solvent polarity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the compound’s unique structure suggests that it can be produced using standard organic synthesis techniques involving pyrazole and azetidine derivatives.

Chemical Reactions Analysis

Types of Reactions: (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the tautomerism of the pyrazole ring, which can impact the synthetic strategies and biological activities of targets bearing a pyrazole moiety .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve the use of polar solvents to enhance the stability and reactivity of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted pyrazole and azetidine derivatives .

Mechanism of Action

The mechanism of action of (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to undergo tautomerism, which can influence its reactivity and biological activity

Comparison with Similar Compounds

Similar Compounds:

  • 3(5)-Aminopyrazoles
  • Pyrazolo[1,5-a]pyrimidines
  • Acylpyrazoles
  • Aminopyrazoles

Uniqueness: (3-Pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride is unique due to its combination of a pyrazole ring and an azetidine moiety, which provides a versatile scaffold for the synthesis of more complex heterocyclic systems . This combination allows for diverse applications in drug discovery and synthesis, making it an invaluable component for advancing scientific knowledge.

Properties

IUPAC Name

(3-pyrazol-1-ylazetidin-3-yl)methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c11-6-7(4-8-5-7)10-3-1-2-9-10;;/h1-3,8,11H,4-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKQIMIFFXAQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CO)N2C=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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